![molecular formula C23H24N2O B13422850 [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is a complex organic compound with the molecular formula C23H24N2O and a molecular weight of 344.45 g/mol . This compound is known for its unique structure, which includes both dimethylamino and phenylmethylamino groups attached to a methanone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.
Major Products Formed
Oxidation: N-oxides of the dimethylamino and phenylmethylamino groups.
Reduction: Secondary alcohols derived from the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino and phenylmethylamino groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the dimethylamino and phenylmethylamino groups.
Michler’s Ketone: Contains two dimethylamino groups but differs in the overall structure.
4,4’-Bis(dimethylamino)benzophenone: Similar to Michler’s ketone but with a different substitution pattern.
Uniqueness
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is unique due to its combination of dimethylamino and phenylmethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-[benzyl(methyl)amino]phenyl]-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C23H24N2O/c1-24(2)21-13-9-19(10-14-21)23(26)20-11-15-22(16-12-20)25(3)17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3 |
InChI Key |
KTQHDYYZMKBPED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


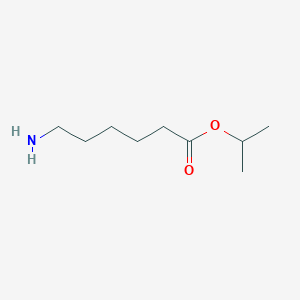

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
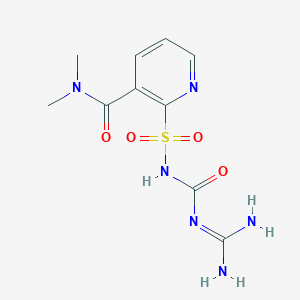
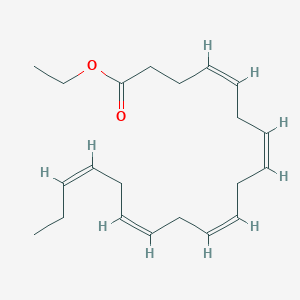
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
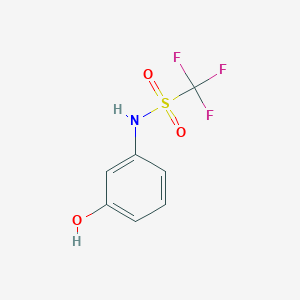
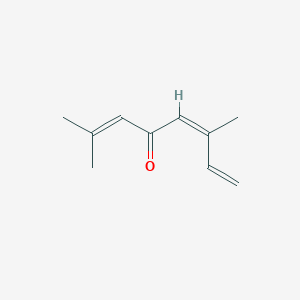
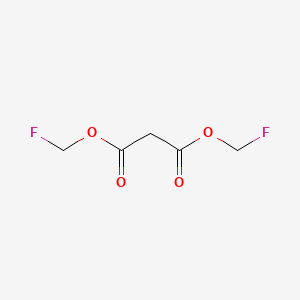
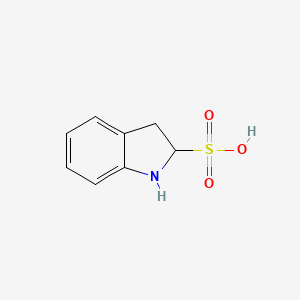
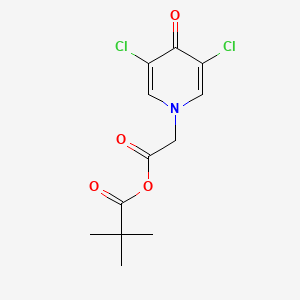
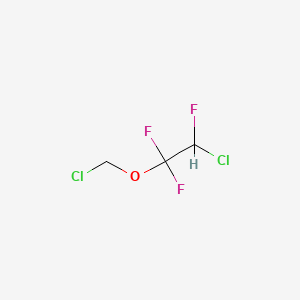
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
